molecular formula C13H16O B2423220 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 837373-13-4

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B2423220
CAS RN: 837373-13-4
M. Wt: 188.27
InChI Key: DTOWBDFQYGGQAB-UHFFFAOYSA-N
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Description

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one, also known as 7-PTN, is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a colorless to pale yellow liquid that has a musky odor. 7-PTN has been found to have potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

  • Radiotracer Development for Oncology : Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers in oncology. The chiral analogue (-)-(S)-9 showed potential as a σ(2)-selective agent and possessed properties consistent with tumor cell entry, highlighting its use in diagnostic applications in cancer research (Abate et al., 2011).

  • Selective Binding and Activity at the Sigma(1) Receptor : Methyl substitution studies on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives have demonstrated selective binding and activity at the sigma(1) receptor. This study provides insights into the development of tools for PET experiments and potential applications in tumor therapy (Berardi et al., 2005).

  • Antiproliferative Activity in Cancer Cells : Research on sigma(2)-Agonist analogues of PB28, which revert doxorubicin resistance in breast cancer cells, has shown that modifications to the basic N-atoms of the piperidine ring affect sigma(2) receptor affinity and activity. These findings have implications for the development of sigma(2) agonist compounds with potential antiproliferative activity in cancer cells (Berardi et al., 2009).

  • 5-HT7 Receptor Agents : Structural modifications in compounds related to 1,2,3,4-tetrahydronaphthalen have been studied for their potential as 5-HT7 receptor agents. These compounds have shown selective affinity and activity at the 5-HT7 receptor, a target relevant for various neurological conditions (Leopoldo et al., 2007).

  • Chiral Auxiliary in Asymmetric Synthesis : The compound 1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, synthesized from naphthalene, has been used as a chiral auxiliary in Reformatsky-type reactions, contributing to advancements in asymmetric synthesis techniques (Orsini et al., 2005).

properties

IUPAC Name

7-propyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-4-10-7-8-11-5-3-6-13(14)12(11)9-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOWBDFQYGGQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(CCCC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one

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